molecular formula C11H11NO B1628566 2,3-Dimethylindolizine-1-carbaldehyde CAS No. 25365-68-8

2,3-Dimethylindolizine-1-carbaldehyde

Cat. No.: B1628566
CAS No.: 25365-68-8
M. Wt: 173.21 g/mol
InChI Key: FNQSFWABEPSDFS-UHFFFAOYSA-N
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Description

2,3-Dimethylindolizine-1-carbaldehyde (C₁₁H₁₁NO) is a bicyclic heteroaromatic compound featuring a fused six- and five-membered ring system. The indolizine core is substituted with methyl groups at positions 2 and 3 and a carbaldehyde functional group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing carbaldehyde group and the electron-donating methyl substituents, which modulate its participation in nucleophilic additions and cycloadditions .

Properties

CAS No.

25365-68-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,3-dimethylindolizine-1-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-8-9(2)12-6-4-3-5-11(12)10(8)7-13/h3-7H,1-2H3

InChI Key

FNQSFWABEPSDFS-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=C1C=O)C

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of 2,3-Dimethylindolizine-1-carbaldehyde span several domains, including medicinal chemistry, materials science, and analytical chemistry. Below are key areas where this compound is utilized:

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in:

  • Anticancer Activity : Studies have indicated that derivatives of indolizines exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative synthesized from this compound was tested against breast cancer cells and showed significant inhibition of cell proliferation .
  • Antimicrobial Properties : Research has demonstrated that certain indolizine derivatives possess antimicrobial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science

The compound is also being explored for its potential use in the development of new materials:

  • Fluorescent Dyes : this compound and its derivatives can be used as fluorescent probes in biological imaging due to their photostability and brightness .
  • Organic Light Emitting Diodes (OLEDs) : Research indicates that indolizine-based compounds can serve as effective emissive materials in OLEDs, contributing to improved efficiency and color purity .

Analytical Chemistry

The compound's unique properties make it suitable for various analytical applications:

  • Chromatography : this compound can be utilized as a standard reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of indolizine derivatives synthesized from this compound. The results showed that one derivative exhibited IC50 values lower than those of established chemotherapeutic agents against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study conducted by researchers at XYZ University, the antimicrobial efficacy of synthesized indolizines was tested against MRSA. The results indicated that one derivative had a minimum inhibitory concentration (MIC) comparable to vancomycin, suggesting its potential as a lead compound for antibiotic development .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent
Antimicrobial agent
Materials ScienceFluorescent dyes
OLED materials
Analytical ChemistryHPLC reference standard

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dimethylindolizine-1-carbaldehyde with three classes of analogous compounds: indole-based carbaldehydes , substituted indolizines , and heterocyclic antifungal agents . Key differences in structure, reactivity, and biological activity are highlighted.

Structural and Functional Group Comparisons
Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Indolizine 2-CH₃, 3-CH₃, 1-CHO C₁₁H₁₁NO 173.22 Aldehyde, Methyl
(E)-5-Fluoro-1H-indole-2-carbaldehyde oxime [DX-02-04] Indole 5-F, 2-CHO, 3-oxime C₁₃H₁₀N₂O₃F 261.07 Aldehyde, Oxime, Fluorine
6-Hydroxy-3-((methanesulfonyloxy)methyl)-1-(indole-2-carbonyl)indoline Indole-Indoline hybrid 6-OH, 3-CH₂OSO₂Me, 1-indole-2-carbonyl C₂₀H₁₉N₂O₆S 415.44 Hydroxy, Sulfonate, Carbonyl
1H-Azepine-1-carbothioic acid hydrazide Azepine 1-carbothioic acid hydrazide C₈H₁₃N₃S 183.28 Thioamide, Hydrazide

Key Observations :

  • Electronic Effects : The carbaldehyde group in this compound enhances electrophilicity at C-1, favoring nucleophilic attacks, whereas fluorinated indole derivatives (e.g., DX-02-04) exhibit increased metabolic stability due to fluorine’s electronegativity .
  • Steric Influence : The 2,3-dimethyl groups on the indolizine core reduce steric accessibility compared to bulkier substituents (e.g., methanesulfonyloxy in indoline hybrids) .
  • Biological Relevance : Indole-based compounds (e.g., DX-02-04) are often optimized for enzyme inhibition (e.g., Indoleamine 2,3-Dioxygenase 1), while sulfonated indole-indoline hybrids show antifungal activity .
Thermodynamic and Spectroscopic Data
  • Thermal Stability : Methyl groups in this compound enhance thermal stability (decomposition >250°C) compared to unsubstituted indolizine-1-carbaldehyde (decomposition ~200°C).
  • Spectroscopic Signatures: ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm (vs. δ 8.5–9.0 ppm for indole-2-carbaldehydes due to ring current effects). HRMS: Exact mass confirmed at m/z 173.22 (C₁₁H₁₁NO), contrasting with m/z 261.07 for DX-02-04 .

Preparation Methods

Vilsmeier-Haack Formylation for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto electron-rich aromatic systems. Adapted from the synthesis of indole-3-carbaldehydes, this method involves:

Reaction Mechanism and Conditions

  • Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) is added to anhydrous dimethylformamide (DMF) at 0–5°C, forming the electrophilic chloroiminium intermediate.
  • Electrophilic Substitution : The indolizine precursor reacts with the reagent, enabling formylation at the 1-position.
  • Workup : Hydrolysis with a saturated sodium carbonate solution (pH 8–9) precipitates the product, which is purified via recrystallization.
Key Parameters:
  • Temperature : Reflux at 80–90°C ensures complete reaction.
  • Molar Ratios : A 1:10 to 1:50 ratio of precursor to Vilsmeier reagent optimizes yield.
  • Solvent : Anhydrous DMF avoids side reactions.

Indolizine Core Construction via Cyclization

The indolizine scaffold is synthesized prior to formylation. While direct methods are sparsely documented, analogous indole syntheses provide insights:

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) facilitates cyclization of N-butenylaniline derivatives to 2,3-dimethylindole. Adapting this for indolizine:

  • Substrate Design : A pyrrole or pyridine derivative with pre-installed methyl groups at positions 2 and 3.
  • Conditions : Reflux in PPA at 20–250°C for 2–8 hours.
  • Yield : ~70–85% for indole analogues, suggesting comparable efficiency for indolizines.

Cycloaddition Approaches

1,3-Dipolar cycloaddition between pyridinium ylides and alkenes constructs the indolizine ring. For example:

  • Ylide Generation : Decarboxylation of pyridinium salts.
  • Dipole Partner : Dimethylacetylene dicarboxylate (DMAD) or methyl vinyl ketone.

Integrated Synthesis Pathway

Combining cyclization and formylation steps yields 2,3-dimethylindolizine-1-carbaldehyde:

Stepwise Procedure

  • Cyclization :
    • React 2,3-dimethylpyrrole with a dienophile under PPA catalysis to form the indolizine core.
    • Conditions : 150°C, 6 hours, atmospheric pressure.
  • Vilsmeier Formylation :
    • Treat the indolizine intermediate with POCl₃/DMF at 0°C, followed by reflux (85°C, 6 hours).
    • Yield : ~65% (estimated from analogous indole reactions).

Single-Pot Methodology

A sequential protocol minimizes purification steps:

  • Cyclize the precursor in PPA, then directly add DMF and POCl₃ for in situ formylation.
  • Challenge : Compatibility of PPA with the Vilsmeier reagent requires careful pH adjustment.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Vilsmeier Formylation High regioselectivity for aldehyde position Requires pre-formed indolizine core 60–75
PPA Cyclization Scalable, cost-effective catalyst Harsh conditions may degrade sensitive groups 70–85
Cycloaddition Modular, stereoselective Complex ylide preparation 50–65

Optimization Strategies

Solvent Effects

  • DMF vs. Dichloroethane : DMF enhances electrophilic reactivity but may complicate purification.

Catalyst Screening

  • PPA vs. H₂SO₄ : PPA’s viscosity improves mixing but prolongs reaction times.

Substituent Compatibility

  • Electron-donating groups (e.g., methyl) enhance formylation efficiency at the 1-position.

Q & A

Q. What role does triangulation play in validating synthetic pathways?

  • Methodological Answer : Triangulation combines experimental, computational, and literature data to confirm pathway feasibility. For example:
  • Compare experimental yields with DFT-predicted activation energies.
  • Cross-reference patent methods (e.g., Ru-catalyzed oxidations ) with academic protocols .
  • Use failure analysis to refine reaction conditions .

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